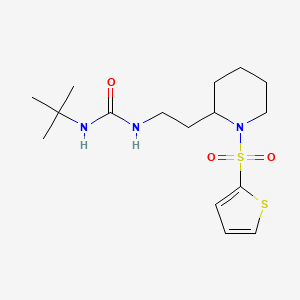

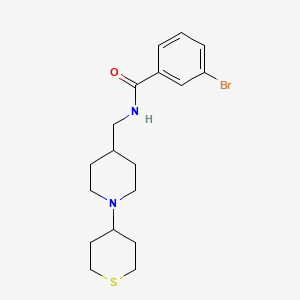

1-(Tert-butyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

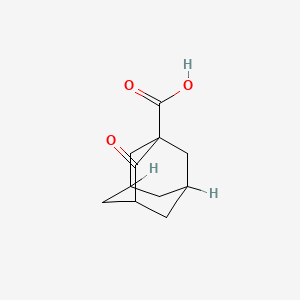

“1-(Tert-butyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The compound also features a thiophene group, which is a sulfur-containing heterocycle, and a sulfonyl group attached to the piperidine ring .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the piperidine ring might undergo reactions typical of secondary amines, while the thiophene and sulfonyl groups might participate in electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibitors

- A study by Vidaluc et al. (1995) synthesized and assessed a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. The research aimed to optimize the spacer length linking the two pharmacophoric moieties and test compounds with greater conformational flexibility, indicative of applications in Alzheimer's disease treatment and neuroprotective agents (Vidaluc et al., 1995).

Lithiation and Synthesis of Novel Compounds

- Smith et al. (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-Methoxyphenyl)ethyl]carbamate, highlighting the synthesis of novel compounds through lithiation and their potential applications in chemical synthesis and drug development (Smith et al., 2013).

Molecular Devices and Complexation

- Lock et al. (2004) investigated the cyclodextrin complexation of a stilbene derivative and the self-assembly of molecular devices, providing insights into the application of urea derivatives in the development of molecular devices and sensors (Lock et al., 2004).

Insecticidal Applications

- Knox et al. (1992) discussed the insecticidal and acaricidal activity of a sterically hindered thiourea, diafenthiuron, showcasing the application of such compounds in agriculture as pest control agents (Knox et al., 1992).

Medical Chemistry and Drug Design

- Thalluri et al. (2014) presented a single-pot synthesis of hydroxamic acids and ureas from carboxylic acids, indicating the role of similar compounds in medicinal chemistry and drug design, particularly in the synthesis of pharmacologically active compounds (Thalluri et al., 2014).

Propiedades

IUPAC Name |

1-tert-butyl-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O3S2/c1-16(2,3)18-15(20)17-10-9-13-7-4-5-11-19(13)24(21,22)14-8-6-12-23-14/h6,8,12-13H,4-5,7,9-11H2,1-3H3,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXRDTQCDUQLAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate](/img/structure/B2368978.png)

![5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2368982.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2368985.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2368987.png)

![N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2368989.png)

![Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2368991.png)

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2368993.png)